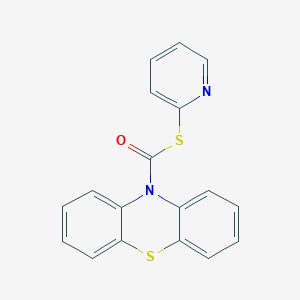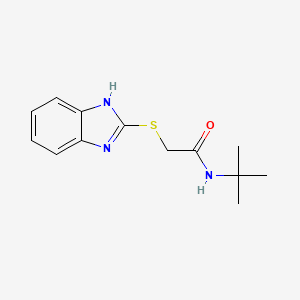![molecular formula C15H13Cl2N5 B5571854 N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)
N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that are of significant interest in the field of organic and medicinal chemistry due to their diverse biological activities and potential applications in various fields. The structural features of this compound, such as the 1,2,4-triazole ring and the dichlorophenyl-pyrrol moiety, suggest its importance in synthesizing potential therapeutic agents.
Synthesis Analysis
The synthesis of compounds similar to the one typically involves cyclization reactions, Ullmann coupling, and substitution reactions. A study by Repich et al. (2017) detailed the synthesis of a related compound through cyclization in the presence of Ni(NO3)2, demonstrating the complexity and precision required in synthesizing such compounds (Repich et al., 2017).
Molecular Structure Analysis
Structural characterization often involves X-ray diffraction, NMR, and IR spectroscopy. Murugavel et al. (2015) provided an extensive analysis of a structurally similar compound, revealing insights into its molecular geometry and crystal packing, which are crucial for understanding the physical and chemical behavior of these compounds (Murugavel et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by their functional groups. For example, the presence of the triazole ring and dichlorophenyl group may allow for various substitution reactions, contributing to their versatility in chemical synthesis. Glotova et al. (2013) explored reactions of pyrrole-2-carbonitriles with hydrazine, leading to products with potential biological activity, highlighting the chemical reactivity of these compounds (Glotova et al., 2013).
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques
Research on related compounds has focused on novel synthesis techniques. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine demonstrates cyclization processes useful in creating complex molecules with specific structural motifs, which may be relevant to the synthesis of the specified compound (Repich et al., 2017).
Crystal Structure
The crystallography of closely related molecules, such as the detailed structural characterization of similar triazol and pyrimidine derivatives, provides insights into the intermolecular interactions and packing arrangements that could influence the physicochemical properties and reactivity of the specified compound (Jeon et al., 2014).
Potential Applications in Material Science
Polymer Chemistry
The development of polymers incorporating triazine or related heterocyclic units, such as the synthesis of aromatic poly(amine-imide)s with pendent triphenylamine units, suggests that the specified compound could be investigated for its utility in the synthesis of novel polymeric materials with unique electrical or photophysical properties (Cheng et al., 2005).
Water Purification
Amine-functionalized polymers derived from similar structural frameworks have been explored for applications in water purification, indicating that the specified compound could be a candidate for the synthesis of materials aimed at the removal of metal nanoparticles, organic dyes, and heavy metal ions from water sources (Goud et al., 2015).
Antibacterial and Antifungal Research
Antibacterial Agents
The synthesis and evaluation of compounds with triazine and dichlorophenyl groups have been conducted to explore their potential as antibacterial agents. For instance, experimental and theoretical studies on a compound with a similar structure to the one revealed good to moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Murugavel et al., 2015).
特性
IUPAC Name |
(E)-1-[1-(2,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5/c1-10-5-12(7-20-21-8-18-19-9-21)11(2)22(10)15-4-3-13(16)6-14(15)17/h3-9H,1-2H3/b20-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUGZVJSQUTWLQ-IFRROFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)C=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)Cl)Cl)C)/C=N/N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(E)-[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)

![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)
![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)
![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)
![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)
